molecular formula C11H21NO4 B558442 Boc-D-Threonine CAS No. 55674-67-4

Boc-D-Threonine

Cat. No. B558442
CAS RN: 55674-67-4
M. Wt: 219,23 g/mole
InChI Key: ZIOCIQJXEKFHJO-MRVPVSSYSA-N
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Description

Boc-D-Threonine, also known as Boc-D-Thr-OH, is a derivative of threonine . It is widely used in the pharmaceutical, agricultural chemicals, flavors, spices, and materials industries as a bifunctional catalyst for asymmetric selective synthesis . It is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis and is also used as a synthetic intermediate for the production of chiral antibiotics .


Synthesis Analysis

Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . Threonine aldolases (TAs) are a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .


Molecular Structure Analysis

The molecular weight of Boc-D-Threonine is 309.36 g/mol .


Chemical Reactions Analysis

Boc-D-Threonine is a standard building block for the introduction of D-threonine amino-acid residues by Boc SPPS . It is involved in various chemical reactions, including cleavage and deprotection protocols for Boc SPPS .


Physical And Chemical Properties Analysis

Boc-D-Threonine appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml CH₂Cl₂ .

Scientific Research Applications

Peptide Synthesis

Boc-D-Thr-OH: is a standard building block in peptide synthesis, particularly in Boc Solid-Phase Peptide Synthesis (SPPS) . It is used to introduce D-threonine amino acid residues into peptides. The Boc group (tert-butoxycarbonyl) protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds without unwanted side reactions.

Chiral Antibiotics Production

This compound serves as a synthetic intermediate in the production of chiral antibiotics . Its enantiopure form allows for the creation of antibiotics that are more effective due to their specific three-dimensional structure, which is crucial for binding to bacterial enzymes or receptors.

Inhibition of Bacterial Growth

Boc-D-Thr-OH: has been identified to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis , a model organism for studying the pathogenicity of tuberculosis . This application is significant for researching new antibacterial drugs and understanding bacterial resistance mechanisms.

Mechanism of Action

Target of Action

Boc-D-Thr-OH, also known as Boc-D-Threonine, is a standard building block for the introduction of D-threonine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . The primary targets of Boc-D-Thr-OH are the amino acid residues involved in peptide synthesis .

Mode of Action

Boc-D-Thr-OH interacts with its targets by being incorporated into the peptide chain during the SPPS process . The Boc (tert-butoxycarbonyl) group in Boc-D-Thr-OH serves as a protective group for the amino function during peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .

Biochemical Pathways

Boc-D-Thr-OH is involved in the biochemical pathway of peptide synthesis . It is used to introduce D-threonine residues into the peptide chain during the SPPS process . The exact downstream effects of this incorporation depend on the specific peptide being synthesized and its biological function.

Result of Action

The incorporation of Boc-D-Thr-OH into a peptide chain can influence the structure and function of the final peptide product . The D-threonine residue introduced by Boc-D-Thr-OH can contribute to the biological activity of the peptide, depending on the specific context of the peptide’s structure and function.

Action Environment

The action, efficacy, and stability of Boc-D-Thr-OH can be influenced by various environmental factors. For instance, the conditions of the SPPS process, such as temperature and pH, can affect the efficiency of Boc-D-Thr-OH incorporation into the peptide chain . Furthermore, the stability of Boc-D-Thr-OH can be affected by storage conditions, with recommended storage temperatures being between 2-30°C .

Future Directions

Therapeutic peptides, including Boc-D-Threonine, are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids . They have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to continue to advance this field .

properties

IUPAC Name

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257532
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Threonine

CAS RN

55674-67-4, 86748-77-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55674-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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